
8-Sulfamoylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Sulfamoylquinoline-4-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a sulfamoyl group at the 8th position and a carboxamide group at the 4th position. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Sulfamoylquinoline-4-carboxamide typically involves the functionalization of the quinoline core. Common synthetic routes include:
Gould-Jacobs Reaction: This classical method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline core.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones.
Pfitzinger Reaction: This reaction involves the condensation of isatins with various nucleophiles to form quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, often utilizing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
化学反应分析
Types of Reactions
8-Sulfamoylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or sulfonylated quinoline derivatives.
科学研究应用
8-Sulfamoylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimalarial, anticancer, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 8-Sulfamoylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pyruvate kinase M2 (PKM2), which plays a crucial role in cancer cell metabolism . The compound binds to the active site of the enzyme, disrupting its function and leading to reduced ATP production in cancer cells .
相似化合物的比较
Similar Compounds
Quinoline-4-carboxamide: Lacks the sulfamoyl group but shares the quinoline core.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position instead of a sulfamoyl group.
Quinoline-8-sulfonamide: Similar structure but lacks the carboxamide group.
Uniqueness
8-Sulfamoylquinoline-4-carboxamide is unique due to the presence of both the sulfamoyl and carboxamide groups, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications .
属性
CAS 编号 |
856176-47-1 |
|---|---|
分子式 |
C10H9N3O3S |
分子量 |
251.26 g/mol |
IUPAC 名称 |
8-sulfamoylquinoline-4-carboxamide |
InChI |
InChI=1S/C10H9N3O3S/c11-10(14)7-4-5-13-9-6(7)2-1-3-8(9)17(12,15)16/h1-5H,(H2,11,14)(H2,12,15,16) |
InChI 键 |
GZVDWCYNBIRPKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


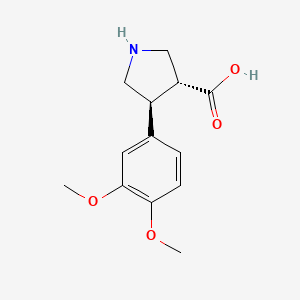
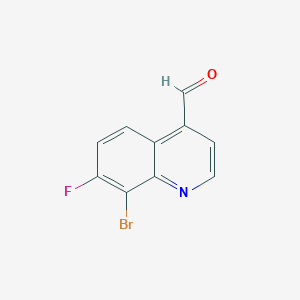

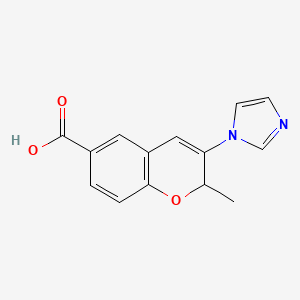

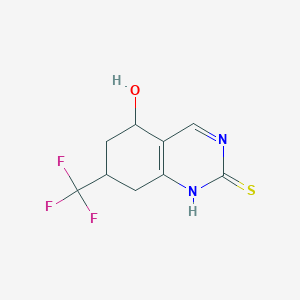
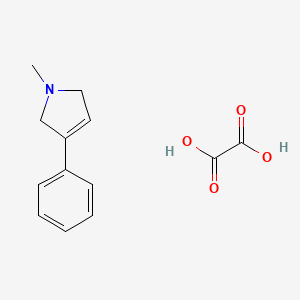



![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)
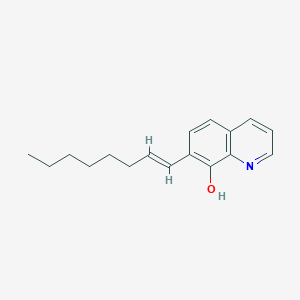
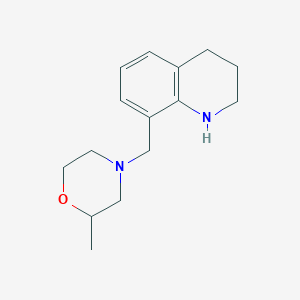
![Ethanone, 1-[2-(1-naphthalenyl)phenyl]-](/img/structure/B11862487.png)
